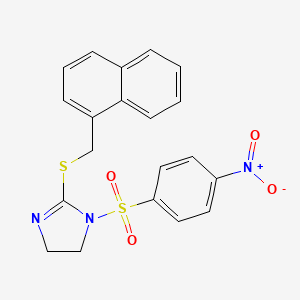

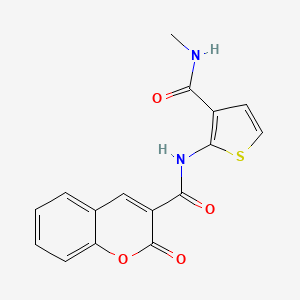

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol involves various chemical reactions that provide insight into potential synthetic pathways for this compound. A notable approach for synthesizing benzothiophene derivatives, which share a structural resemblance with the compound , involves heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, showcasing the versatility of palladium-catalyzed or radical-promoted reactions in constructing complex molecular architectures (The Journal of Organic Chemistry, 2011).

Molecular Structure Analysis

The molecular structure of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol and its analogs has been elucidated using various spectroscopic and crystallographic techniques. Studies on similar compounds reveal that X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations are instrumental in understanding the conformational preferences and electronic structure, providing a basis for predicting the behavior of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol in different chemical environments. For instance, the crystal structure analysis of chalcones offers insights into hydrogen bonding patterns and molecular conformations that could be relevant for the title compound (Acta Crystallographica Section E, 2016).

Chemical Reactions and Properties

Chemical reactions involving (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol derivatives highlight the reactivity of such compounds. Their involvement in the synthesis of novel molecular structures through reactions such as heterocyclodehydration indicates a potential for diverse chemical transformations. The antimicrobial activity of some derivatives suggests that chemical modifications on the core structure of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol can lead to biologically active molecules, providing a pathway for the development of new chemical entities with potential therapeutic applications (Phosphorus, Sulfur, and Silicon and the Related Elements, 2011).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Molecules related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol have been analyzed for their crystal structures. For example, a study by Girisha et al. (2016) investigated the hydrogen-bonded chains in chalcones, one of which is closely related to the chemical (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). Additionally, Al-Refai et al. (2020) reported on the unexpected formation of a co-crystal containing a chalcone and a keto–enol tautomer, providing insights into the structural dynamics of such molecules (Al-Refai, Ali, Geyer, Harms, & Marsch, 2020).

Anticancer Potential

A 2005 study by Zhang et al. identified a compound structurally related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol as a novel apoptosis inducer with potential anticancer properties. This compound showed activity against several breast and colorectal cancer cell lines, highlighting the potential therapeutic applications of such chemicals (Zhang et al., 2005).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been explored in various studies. For instance, Abdel-Wahab et al. (2023) detailed the synthesis of a related heterocycle and confirmed its structure using spectroscopy (Abdel-Wahab, Farahat, Kariuki, & El-Hiti, 2023). Additionally, Gabriele et al. (2011) developed novel approaches for synthesizing benzothiophene derivatives, which are structurally related, showcasing the versatility in synthetic methodologies for such compounds (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).

Neuroprotective Effects

Compounds structurally similar to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol have been studied for their neuroprotective effects. Phuagphong et al. (2004) investigated T-588, a cognitive enhancer structurally related to the compound, and its protective effects against toxicity in astrocytes (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) provide information on physical and health hazards, precautions, and first aid measures.

Zukünftige Richtungen

This involves predicting or proposing future research directions. It could involve potential applications, improvements in synthesis methods, or exploration of new reactions.

Please note that the availability of this information depends on how extensively the compound has been studied. For a less known compound like “(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol”, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or a trusted source for more specific information. Please handle all chemical compounds safely and responsibly.

Eigenschaften

IUPAC Name |

(1S)-1-(5-chlorothiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAVSEJRMIJWQN-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(S1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)